An In-depth Technical Guide to the Chemical Properties of 5-Bromo-3-iodo-6-methylpyridin-2-amine
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-3-iodo-6-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-3-iodo-6-methylpyridin-2-amine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its polysubstituted aromatic core serves as a versatile scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway based on analogous compounds, and an analysis of its potential reactivity. Due to the limited availability of experimental data for this specific molecule, this guide combines confirmed information with predicted properties and established principles of halopyridine chemistry to serve as a valuable resource for researchers.
Chemical Properties
Structural and General Information
| Property | Value | Source |
| Molecular Formula | C₆H₆BrIN₂ | PubChemLite[1] |
| Molecular Weight | 312.93 g/mol | N/A |
| IUPAC Name | 5-bromo-3-iodo-6-methylpyridin-2-amine | PubChemLite[1] |
| CAS Number | 958357-86-3 | N/A |
| Canonical SMILES | CC1=NC(=C(C=C1Br)I)N | PubChemLite[1] |
| InChI Key | PEDOOHCESFJXBX-UHFFFAOYSA-N | PubChemLite[1] |
Predicted Physicochemical Properties
The following properties have been predicted using computational models and provide valuable estimations in the absence of experimental data.
| Property | Predicted Value | Source |
| XlogP | 2.2 | PubChemLite[1] |
| Hydrogen Bond Donors | 1 | N/A |
| Hydrogen Bond Acceptors | 2 | N/A |
| Rotatable Bond Count | 0 | N/A |
| Topological Polar Surface Area | 38.9 Ų | N/A |
| Monoisotopic Mass | 311.87592 Da | PubChemLite[1] |
Predicted Mass Spectrometry Data
Predicted collision cross-section (CCS) values can aid in the identification of the compound in mass spectrometry analyses.[1]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 312.88320 | 142.2 |
| [M+Na]⁺ | 334.86514 | 148.4 |
| [M-H]⁻ | 310.86864 | 140.8 |
| [M+NH₄]⁺ | 329.90974 | 158.8 |
| [M+K]⁺ | 350.83908 | 143.0 |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of 5-Bromo-3-iodo-6-methylpyridin-2-amine are not currently published. However, a likely synthetic route can be inferred from the established synthesis of the closely related compound, 2-Amino-5-bromo-3-iodopyridine.[2][3][4] This section outlines a proposed synthetic workflow based on this analogy.
Proposed Synthetic Pathway
The synthesis is proposed to be a two-step process starting from 2-amino-6-methylpyridine: an initial bromination followed by an iodination step.
Caption: Proposed two-step synthesis of 5-Bromo-3-iodo-6-methylpyridin-2-amine.
Analogous Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-iodopyridine
This protocol for a similar compound is provided for guidance and would require optimization for the synthesis of the title compound.
Step 1: Bromination of 2-Aminopyridine [2]
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Dissolution: Dissolve 2-aminopyridine in acetone.
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Cooling: Cool the solution to approximately 10°C.
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Addition of NBS: Slowly add a solution of N-Bromosuccinimide (NBS) in acetone dropwise to the cooled solution over a period of 30 minutes.
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Reaction: Stir the mixture for an additional 30 minutes.
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Solvent Removal: Remove the acetone by evaporation under reduced pressure.
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Recrystallization: Recrystallize the resulting residue from 90% ethanol to yield 2-amino-5-bromopyridine.
Step 2: Iodination of 2-Amino-5-bromopyridine [4]
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Dissolution: Add 2-amino-5-bromopyridine to a 2M sulfuric acid solution.
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Addition of KIO₃: Slowly add potassium iodate (KIO₃) to the stirred mixture.
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Heating: Heat the reaction mixture to 90-100°C.
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Addition of KI: Add a solution of potassium iodide (KI) dropwise over 1-2 hours.
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Reaction: Maintain the temperature and continue stirring for 2-3 hours.
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Cooling and Neutralization: Cool the reaction mixture to room temperature and adjust the pH to 8.5-9.5 with a 20-30% sodium hydroxide solution to precipitate the product.
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Isolation and Purification: Cool the mixture to 10°C, filter the solid, wash with water, and recrystallize to obtain 2-amino-5-bromo-3-iodopyridine.
Reactivity and Potential Applications
The reactivity of 5-Bromo-3-iodo-6-methylpyridin-2-amine is dictated by the electronic properties of the pyridine ring and the nature of its substituents. The presence of two different halogen atoms at positions 3 and 5, an amino group at position 2, and a methyl group at position 6 offers multiple sites for further chemical transformations.
General Reactivity of Halopyridines
Halopyridines are crucial building blocks in organic synthesis, primarily due to their ability to participate in cross-coupling reactions.[5] The carbon-halogen bond can be activated by a metal catalyst (typically palladium) to form new carbon-carbon or carbon-heteroatom bonds. The pyridine ring is electron-deficient, which can influence the reactivity of the halogen substituents.[6]
Predicted Reactivity of 5-Bromo-3-iodo-6-methylpyridin-2-amine
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Cross-Coupling Reactions: The iodine and bromine atoms are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Generally, the carbon-iodine bond is more reactive than the carbon-bromine bond, allowing for selective functionalization at the 3-position.
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Nucleophilic Aromatic Substitution (SNA_r): While less common for electron-rich amino-pyridines, under certain conditions, nucleophilic attack on the pyridine ring could be possible.
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Modification of the Amino Group: The amino group can undergo various reactions, such as acylation, alkylation, and diazotization, providing further avenues for derivatization.
Caption: Potential reaction pathways for 5-Bromo-3-iodo-6-methylpyridin-2-amine.
Potential Applications in Drug Development
The strategic placement of the functional groups on the pyridine ring makes this compound a valuable intermediate for the synthesis of biologically active molecules.[7] Pyridine derivatives are found in a wide range of pharmaceuticals, and the ability to selectively functionalize this scaffold at multiple positions is highly advantageous for creating libraries of compounds for screening and lead optimization. The analogous compound, 2-amino-5-bromo-3-iodopyridine, is an important intermediate in the synthesis of tyrosine kinase inhibitors for cancer therapy.[2][4]
Safety and Handling
Specific safety data for 5-Bromo-3-iodo-6-methylpyridin-2-amine is not available. However, based on the data for structurally similar compounds such as 5-bromo-2-methylpyridin-3-amine, the following precautions should be taken:
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Hazard Classification: Likely to be an irritant to the skin and eyes.[8]
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
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Handling: Handle in a well-ventilated area. Avoid generating dust.
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Storage: Store in a cool, dry, and dark place.
Disclaimer: This document is intended for informational purposes only and is based on the best available data at the time of writing. The absence of comprehensive experimental data necessitates that all predicted values and proposed protocols be treated as preliminary. Researchers should conduct their own risk assessments and experimental validation before using this information.
References
- 1. PubChemLite - 5-bromo-3-iodo-6-methylpyridin-2-amine (C6H6BrIN2) [pubchemlite.lcsb.uni.lu]
- 2. ijssst.info [ijssst.info]
- 3. researchgate.net [researchgate.net]
- 4. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
- 5. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. 5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | CID 21964096 - PubChem [pubchem.ncbi.nlm.nih.gov]
